molecular formula C18H19N5O4 B2617043 8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876673-35-7

8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

货号: B2617043
CAS 编号: 876673-35-7
分子量: 369.381
InChI 键: SCSIMPJFWROHTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical reagent designed for advanced scientific investigation. This compound belongs to the imidazo[2,1-f]purine-2,4-dione class of heterocyclic molecules, which have demonstrated significant potential in preclinical pharmacological research. Compounds within this structural class have been identified as potent ligands for the 5-HT1A receptor, a key serotonin receptor target in the central nervous system . Preliminary studies on related analogs suggest potential anxiolytic and antidepressant-like activities in animal models, positioning them as valuable tools for neuroscientists exploring novel pathways for neuropsychiatric disorders . Furthermore, structural analogs of this purine-dione scaffold are under investigation in other therapeutic areas, including oncology, where similar compounds have been explored for their inhibitory activity on specific enzyme targets . Researchers can utilize this compound as a key intermediate or reference standard in medicinal chemistry programs aimed at developing novel therapeutics. It is supplied with guaranteed quality and stability for research purposes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

属性

IUPAC Name

6-(2,5-dimethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-9-10(2)23-14-15(21(3)18(25)20-16(14)24)19-17(23)22(9)12-8-11(26-4)6-7-13(12)27-5/h6-8H,1-5H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSIMPJFWROHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, where methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted phenyl derivatives.

科学研究应用

8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

作用机制

The mechanism of action of 8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme involved in the regulation of glucose metabolism . This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and improve glycemic control.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their pharmacological profiles are summarized below:

Compound Name & Structure Target/Activity Key Findings Reference
3i : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione 5-HT1A/5-HT7 receptors; PDE4B/PDE10A inhibition - Potent antidepressant (FST ED₅₀: 2.5–5 mg/kg)
- Moderate PDE inhibition
- High metabolic stability
6h : 8-[3-(N4-phenyl)piperazinylpropyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione 5-HT1A receptors (Ki = 5.6 nM) - Selective 5-HT1A affinity
- Comparable efficacy to imipramine in FST
AZ-853 and AZ-861 : Fluorinated arylpiperazinylbutyl derivatives 5-HT1A partial agonism (Ki = 0.6 nM and 0.2 nM) - AZ-853: Better brain penetration, stronger antidepressant effect
- AZ-861: Higher intrinsic activity
CB11 : 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione PPARγ agonism (anti-cancer) - Induces apoptosis in NSCLC via ROS, MMP collapse, and caspase-3 activation
Compound 5 : 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo-purine-dione 5-HT1A/5-HT7/D2 receptors; PDE4B/PDE10A inhibition - Balanced receptor/enzyme activity
- Hybrid ligand potential
ALTA_2 : 8-(4-hydroxybutyl)-1-methyl-7-phenyl-1H-imidazo-purine-dione EphB4 kinase inhibition (IC₅₀ = 2.7–2.9 μM) - Selective kinase inhibitor
- Optimized molecular weight (353 Da)

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Fluorine at the phenyl ring’s 2-position (e.g., 3i, AZ-853) enhances 5-HT1A affinity, while trifluoromethyl at the 3-position (AZ-861) increases intrinsic activity but reduces brain penetration .
  • Alkyl Chain Length : Longer chains (e.g., pentyl in 3i) improve 5-HT receptor binding but may reduce metabolic stability compared to shorter chains (e.g., butyl in AZ-853/861) .
  • Methoxy Groups : The 2,5-dimethoxyphenyl group in the target compound may offer superior receptor selectivity over analogs with single methoxy or halogen substituents (e.g., 6h, 3i) by optimizing lipophilicity and steric interactions .
  • Methylation : Methyl groups at positions 1, 6, and 7 (target compound) likely enhance stability compared to 1,3-dimethyl analogs (e.g., 6h, AZ-853), as seen in HLM models .

生物活性

8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the imidazopurine family. Its unique structure includes a dimethoxyphenyl group and multiple methyl groups attached to an imidazopurine core. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications.

  • Molecular Formula : C24_{24}H30_{30}N6_6O5_5
  • Molecular Weight : 482.5 g/mol
  • CAS Number : 896308-93-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, affecting cellular functions and signaling pathways. For instance, studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant activity against phosphodiesterase (PDE) enzymes and serotonin receptors, which play crucial roles in neuropharmacology.

Antidepressant and Anxiolytic Effects

Research has shown that derivatives of imidazo[2,1-f]purine compounds exhibit potential antidepressant and anxiolytic activities. For example:

  • A study synthesized various derivatives and evaluated their affinity for serotonin receptors (5-HT1A_{1A} and 5-HT7_{7}), revealing that some compounds demonstrated significant receptor binding affinity and inhibition of PDE4B and PDE10A activity .
  • In vivo studies indicated that certain derivatives exhibited greater antianxiety effects compared to traditional anxiolytics like diazepam .

Inhibition of Phosphodiesterase Enzymes

The compound has been evaluated for its ability to inhibit phosphodiesterase enzymes:

  • PDE4B and PDE10A Inhibition : The synthesized derivatives were tested for their inhibitory potency against these enzymes. The results indicated that some compounds could effectively inhibit PDE activity, which is relevant for treating conditions like depression and anxiety .

Case Study 1: Antidepressant Activity in Mice

In a controlled study using the forced swim test (FST), selected compounds from the imidazo[2,1-f]purine class showed promising antidepressant-like effects in mice. The compound's efficacy was compared with standard antidepressants, demonstrating significant behavioral changes indicative of reduced depressive symptoms .

Case Study 2: Anxiolytic Activity Comparison

Another study compared the anxiolytic effects of various imidazo[2,1-f]purine derivatives against established anxiolytics. The results suggested that some compounds not only matched but exceeded the efficacy of diazepam in reducing anxiety-related behaviors in animal models .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedResult
Antidepressant8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneSignificant reduction in FST
AnxiolyticVarious imidazo[2,1-f]purine derivativesGreater efficacy than diazepam
PDE InhibitionSelected derivativesEffective inhibition observed

常见问题

Basic Question: What are the optimal synthetic routes for 8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves a multi-step sequence:

Core formation : Condensation of purine precursors with imidazole derivatives under reflux in dichloromethane or ethanol, optimized at 60–80°C for 8–12 hours .

Substituent introduction : The 2,5-dimethoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Methylation : Selective methylation at positions 1,6,7 using methyl iodide in DMF with K₂CO₃ as a base .
Critical factors : Solvent polarity (e.g., ethanol vs. DMSO) affects reaction kinetics, while temperature control minimizes side reactions like demethylation. Purification via column chromatography (silica gel, hexane/EtOAc) typically achieves >95% purity. Yields range from 40–65%, depending on steric hindrance from the 2,5-dimethoxyphenyl group .

Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for dimethoxyphenyl) and methyl groups (δ 2.3–3.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 427.18 (calculated for C₂₁H₂₃N₅O₄) .
  • HPLC : Monitor purity using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Question: What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

Methodological Answer:
Discrepancies in activity (e.g., IC₅₀ values) often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Substituent effects : Compare activity of 2,5-dimethoxyphenyl vs. 3-chlorophenyl analogs (e.g., 10-fold difference in adenosine receptor binding due to electron-withdrawing vs. donating groups) .
  • Data validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) and orthogonal assays (SPR vs. fluorescence polarization) .

Advanced Question: How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

Methodological Answer:
Employ a tiered approach:

In silico docking : Use AutoDock Vina to model interactions with adenosine receptors (PDB ID: 5G53). The 2,5-dimethoxyphenyl group likely occupies hydrophobic pockets, while the purine core hydrogen-bonds with catalytic residues .

Kinetic assays : Perform Michaelis-Menten analyses to distinguish competitive vs. non-competitive inhibition.

Mutagenesis : Validate binding by mutating predicted interaction sites (e.g., Tyr271 in A₂AR) and measure activity shifts .

Advanced Question: What methodologies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : React with HCl or sodium citrate to improve aqueous solubility (>2 mg/mL vs. <0.1 mg/mL for free base) .
  • Prodrug design : Introduce hydrolyzable esters at the 3-hydroxypropyl position (e.g., acetyl or PEGylated derivatives) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) for sustained release in pharmacokinetic studies .

Advanced Question: How should researchers address instability of the compound under physiological conditions?

Methodological Answer:

  • Degradation pathways : Identify via LC-MS/MS (e.g., hydrolysis at the purine N7 position in acidic pH) .
  • Stabilization : Use lyoprotectants (trehalose/sucrose) for lyophilized storage or add antioxidants (0.01% BHT) in solution .
  • Structural analogs : Replace labile methoxy groups with trifluoromethoxy groups to enhance metabolic stability .

Advanced Question: What experimental designs are critical for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with variations at positions 2,5 (methoxy vs. ethoxy) and 1,6,7 (methyl vs. ethyl) .
  • Assay panels : Test against related targets (e.g., A₁, A₂A, A₂B, A₃ receptors) to assess selectivity .
  • Multivariate analysis : Use PCA to correlate electronic parameters (Hammett σ) with activity trends .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。